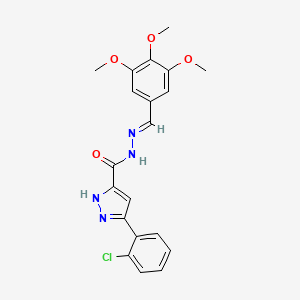

(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives. Its structure comprises:

- A pyrazole ring substituted at position 3 with a 2-chlorophenyl group.

- A hydrazide linkage at position 5 of the pyrazole, forming a Schiff base with a 3,4,5-trimethoxybenzylidene moiety.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, depending on substituent patterns .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVCCYUONJSLI-SSDVNMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 354.78 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has shown significant activity against various bacterial strains.

- Tested Strains :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

In a study evaluating the antimicrobial efficacy using the agar diffusion method, it was found that this compound exhibited a notable inhibition zone against both tested strains, comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug Zone (mm) |

|---|---|---|

| S. aureus | 18 | 20 |

| E. coli | 15 | 17 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro studies revealed that the compound exhibited an IC value of approximately 25 µM against A549 cells, indicating moderate cytotoxicity. Comparatively, it showed lower toxicity towards non-cancerous cells, suggesting a degree of selectivity in its action .

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| A549 | 25 | >2 |

| HSAEC1-KT (non-cancerous) | >50 | - |

Anti-inflammatory Activity

Another significant aspect of this compound's biological profile is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes.

In a controlled experiment, the compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological activities of (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Mechanism : Induction of apoptosis via activation of caspases and inhibition of cell proliferation pathways.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Kale et al. demonstrated that chlorosubstituted pyrazoles had enhanced antibacterial properties compared to their unsubstituted counterparts . The study emphasized the role of substituents in modulating biological activity.

- Cytotoxicity Evaluation : Research published in PMC indicated that modifications in the pyrazole structure could lead to improved selectivity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Compound A : 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide

- Key Differences :

- Pyrazole substitution : 4-Methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing) in the target compound.

- Benzylidene substitution : 2,4,5-Trimethoxy vs. 3,4,5-Trimethoxy.

- Impact: The 2-chlorophenyl group in the target compound may enhance electrophilicity and binding to hydrophobic pockets in biological targets.

Compound B : (E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC)

- Key Differences :

- Benzylidene substitution : 2,4-Dichloro (electron-withdrawing) vs. 3,4,5-Trimethoxy (electron-donating).

- Pyrazole substitution : Phenyl vs. 2-chlorophenyl.

- Impact: The dichloro substitution in E-DPPC increases lipophilicity but reduces solubility compared to the trimethoxy group.

Antimicrobial Activity

Antioxidant Activity

- Compound D: (E)-N’-(4-Hydroxy-3-Methoxybenzylidene)Isonicotinohydrazide Activity: Significant H₂O₂ scavenging (IC₅₀: 12 µM). Comparison: The target compound’s lack of a hydroxyl group may reduce antioxidant efficacy but improve metabolic stability.

Crystallographic and Spectroscopic Insights

- Crystallography : Single-crystal X-ray studies of analogs (e.g., E-DPPC) reveal planar geometries stabilized by intramolecular hydrogen bonds (N–H···O), critical for molecular packing and stability . The target compound’s 3,4,5-trimethoxy group may introduce additional C–H···O interactions, enhancing crystal lattice stability .

- Spectroscopy : FT-IR and NMR data for analogs show characteristic peaks for hydrazide (C=O at ~1650 cm⁻¹) and imine (C=N at ~1600 cm⁻¹), consistent with the target compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.